2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a sulfonyl chloride group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of 2-(Benzyloxy)-6-fluoropyridine, which is then subjected to sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of sulfonyl chloride reagents and appropriate solvents under controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acids .
Scientific Research Applications
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the fluorine and sulfonyl chloride groups, making it less reactive in certain types of reactions.
6-Fluoropyridine-4-sulfonyl chloride: Similar structure but without the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-(Benzyloxy)-6-fluoropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both the benzyloxy and fluorine groups enhances its solubility and stability, while the sulfonyl chloride group provides a reactive site for nucleophilic substitution .
Properties
Molecular Formula |
C12H9ClFNO3S |
---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
2-fluoro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9ClFNO3S/c13-19(16,17)10-6-11(14)15-12(7-10)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XTNJNEFMQJCBNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.